trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 154.087 g/mol. This compound features a trifluoromethyl group attached to a cyclopropane ring, which is further linked to a carboxylic acid functional group. The presence of the trifluoromethyl group imparts unique chemical properties that are of significant interest in various fields, including medicinal chemistry and materials science .
The compound is classified as a cyclopropanecarboxylic acid derivative and is notable for its trifluoromethyl substitution. It is cataloged under the CAS number 78376-99-5, and its synthesis is relevant in both academic research and industrial applications. The compound serves as a building block for more complex molecules, making it valuable for chemical synthesis and drug development .
The synthesis of trans-2-(trifluoromethyl)cyclopropanecarboxylic acid typically involves cyclopropanation reactions using trifluoromethyl diazomethane as a key reagent. This process can be catalyzed by transition metal complexes such as rhodium or copper, which facilitate the formation of the desired trans isomer under controlled conditions .
The molecular structure of trans-2-(trifluoromethyl)cyclopropanecarboxylic acid consists of:
This configuration contributes to the compound's unique reactivity and interaction with biological systems.
trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid can undergo several types of chemical reactions:
The mechanism of action for trans-2-(trifluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, particularly enzymes or receptors within biological systems. The trifluoromethyl group enhances binding affinity, potentially influencing the activity of these targets. The rigidity provided by the cyclopropane ring may also affect the compound's conformation, further impacting its biological interactions .
Relevant data from studies indicate that the compound exhibits unique reactivity patterns due to its functional groups, making it suitable for various synthetic applications .
trans-2-(trifluoromethyl)cyclopropanecarboxylic acid has several applications across different scientific fields:
The cyclopropanation of alkenes using trifluoromethyl carbene donors represents a direct route to trans-2-(trifluoromethyl)cyclopropanecarboxylic acid derivatives. A significant advancement employs engineered myoglobin biocatalysts to generate electrophilic trifluoromethylcarbene species from gaseous 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂). This method utilizes a specialized two-compartment reaction setup to protect the protein catalyst from harsh diazotization conditions. In the reagent generation chamber, 2,2,2-trifluoroethylamine undergoes diazotization, and the resulting DTE is transported via inert gas into the reaction vessel containing engineered Mb(H64V,V68A)-expressing E. coli cells. This system achieves near-quantitative conversion of vinylarenes to trans-1-trifluoromethyl-2-arylcyclopropanes with exceptional stereoselectivity (97–99.9% de and ee) and high catalytic turnover (TON ≈ 520). The stereochemical outcome arises from precise chiral environment control within the myoglobin active site, favoring the formation of the trans-(1S,2S) configuration [3].
Table 1: Biocatalytic Cyclopropanation Using Engineered Myoglobin
Vinylarene Substrate | Yield (%) | de (%) | ee (%) | Turnover Number (TON) |
---|---|---|---|---|
p-Chlorostyrene | 92 | 99.9 | 99.9 | 520 |
p-Methoxystyrene | 85 | 99.5 | 99.0 | 490 |
p-Nitrostyrene | 61 | 97.0 | 97.0 | 410 |
Alternative transition-metal catalysts include rhodium(II) acetate [Rh₂(OAc)₄] and copper(I) complexes, which activate trifluoromethyl diazomethane reagents. These catalysts facilitate carbene transfer to electron-deficient alkenes, yielding cyclopropane carboxylates after ester hydrolysis. Key advantages include broad functional group tolerance and scalability, though achieving high trans diastereoselectivity often requires tailored chiral ligands [8].
Stereocontrol in cyclopropanation is enhanced using push-pull stabilized trifluoromethylcarbenes, where electron-donating and electron-withdrawing groups modify carbene reactivity. Sulfonium ylides (e.g., S-(trifluoromethyl)-S-phenylsulfoximine) serve as carbene precursors, generating stabilized intermediates upon base treatment. These species react with α,β-unsaturated carbonyls (e.g., methyl acrylate) via a concerted asynchronous mechanism, where the developing partial charges stabilize the transition state. This approach favors trans-disubstituted cyclopropanes due to minimized steric repulsion in the transition state [8].
The Corey-Chaykovsky cyclopropanation exemplifies this strategy. Here, a Weinreb amide derived from 4,4,4-trifluorobut-2-enoic acid reacts with dimethylsulfoxonium methylide, inducing ring closure. The reaction proceeds through initial nucleophilic attack on the carbonyl, followed by intramolecular displacement to form the cyclopropane ring. This method provides a scalable, multigram route to the trans-acid while avoiding toxic reagents like sulfur tetrafluoride [7].
trans-2-(Trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester serves as a versatile building block for Suzuki-Miyaura cross-coupling. Its synthesis involves rhodium-catalyzed cyclopropanation of vinylboronic acid MIDA ester with trifluoromethyl diazomethane, yielding the trans-configured boronate as a single diastereomer (confirmed by X-ray crystallography). The MIDA group provides exceptional stability, enabling purification and storage, while hydrolysis under mild aqueous conditions liberates the reactive boronic acid for coupling [2].
Coupling with diverse (hetero)aryl halides (e.g., bromobenzene, 3-bromopyridine) proceeds under palladium catalysis [Pd(PPh₃)₄, K₂CO₃, DMF/H₂O]. Yields range widely (17–90%), influenced by electronic effects: electron-deficient aryl halides couple more efficiently than electron-rich counterparts due to facilitated oxidative addition. The reaction preserves the trans cyclopropane stereochemistry, enabling modular access to aryl- and heteroaryl-functionalized trans-cyclopropyl derivatives. Subsequent oxidation of these products yields the carboxylic acid.
Table 2: Suzuki Coupling of MIDA Boronate with Aryl Halides
Aryl Halide | Yield (%) | Conditions |
---|---|---|
4-Bromobenzonitrile | 90 | Pd(PPh₃)₄, K₂CO₃, 80°C |
4-Bromoanisole | 65 | Pd(PPh₃)₄, K₂CO₃, 80°C |
3-Bromopyridine | 78 | Pd(PPh₃)₄, K₂CO₃, 80°C |
4-Bromoacetophenone | 85 | Pd(PPh₃)₄, K₂CO₃, 80°C |
Iron porphyrin complexes (e.g., Fe(TPP)Cl) catalyze cyclopropanation of vinylboronic esters using trimethyl(trifluoromethyl)silane (TMSCF₃) as a carbene source. The reaction involves in situ generation of trifluoromethylcarbene via fluoride activation (CsF). Vinylboronic acid pinacol ester reacts smoothly at ambient temperature, producing trans-2-(trifluoromethyl)cyclopropylboronates with high diastereoselectivity (trans:cis > 95:5). This method benefits from iron's low cost and low toxicity compared to noble metals. The resulting boronates are hydrolyzable to the boronic acid for further Suzuki coupling or oxidizable to the carboxylic acid [8].
Key advantages include compatibility with sensitive functional groups and excellent atom economy. Turnover frequencies (TOFs) for Fe(TPP)Cl reach 250 h⁻¹, outperforming cobalt and ruthenium analogues. The mechanism involves a radical pathway, with the iron-carbene intermediate adding stereospecifically to the vinylboronate double bond [8].
Intramolecular nucleophilic displacement provides a stereocontrolled route to trans-disubstituted cyclopropanes. The Belokon' approach employs enantiopure nickel(II) complexes of glycine with (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone as chiral auxiliaries. The enolate of this complex undergoes alkylation with racemic trans-(2-trifluoromethyl)cyclopropylmethyl iodide, yielding separable diastereomeric nickel complexes after chromatography. Acidic hydrolysis liberates enantiomerically pure (1R,2R) or (1S,2S) trans-2-(trifluoromethyl)cyclopropylglycine derivatives, which are oxidizable to the carboxylic acid. The cyclopropylmethyl iodide precursor is synthesized from trans-2-(trifluoromethyl)cyclopropanecarboxylic acid via LiAlH₄ reduction to the alcohol (88% yield), followed by Appel iodination [6].
Critical to success is inverse addition of LiAlH₄ to prevent overreduction. Direct addition to methyl trans-2-(difluoromethyl)cyclopropanecarboxylate causes defluorination, while slow addition of LiAlH₄ (1.1 equiv) to the ester in ether cleanly affords the alcohol (82%). This method delivers gram-scale quantities of enantiopure building blocks suitable for peptide synthesis, such as fluorinated analogues of hormaomycin [6].
Table 3: Diastereoselective Alkylation of Belokon' Glycine Equivalent
Alkyl Iodide (rac-11a–c) | Diastereomer (2S,1'S,2'R) Yield (%) | Diastereomer (2S,1'R,2'S) Yield (%) |
---|---|---|
Trifluoromethyl (11a) | 46 | 49 |
Difluoromethyl (11b) | 45 | 48 |
Monofluoromethyl (11c) | 44 | 45 |
Tandem reactions enable efficient cyclopropane assembly from acyclic precursors. A prominent route involves Claisen condensation of diethyl succinate with ethyl trifluoroacetate, yielding ethyl 2-carboethoxy-4,4,4-trifluoroacetoacetate. Reduction of the β-ketoester with NaBH₄ (98% yield) proves superior to catalytic hydrogenation (60% yield), followed by tosylation of the resulting alcohol. Base-induced cyclization (e.g., t-BuOK/THF) effects 1,3-dehydrotosylation, forming the cyclopropane ring. This sequence furnishes ethyl trans-2-(trifluoromethyl)cyclopropanecarboxylate in 47% yield over three steps after optimization. Hydrolysis provides the trans-acid. The trans stereochemistry results from antiperiplanar elimination of the tosylate, dictated by the conformation of the chain [6].
Alternative sequences employ α,β-unsaturated trifluoromethyl ketones as Michael acceptors. Addition of stabilized nucleophiles (e.g., malonates) generates enolates poised for intramolecular alkylation using pendant electrophiles (e.g., bromoacetate), forming bicyclic or spirocyclic intermediates. Decarboxylation and hydrolysis release the trans-monocyclic acid [6].
Direct introduction of fluorine atoms or CF₃ groups into preformed cyclopropane scaffolds offers a divergent approach. Electrochemical fluorination of cyclopropanecarboxylic acid derivatives in anhydrous HF/pyridine at low temperatures (−10°C) yields mono- and difluorinated analogues. However, achieving trifluoromethylation requires alternative reagents. Deoxo-Fluor or DAST converts cyclopropanecarboxaldehydes (e.g., trans-2-formylcyclopropanecarboxylic acid esters) to geminal difluoroalkenes, which are hydrogenated to trans-2-(difluoromethyl) derivatives. Trifluoromethylation remains challenging via this route, as direct treatment of the carboxylic acid precursor with SF₄ analogues gives acid fluorides rather than trifluoromethyl compounds [6] [8].
A safer alternative employs TMSCF₃/CsF with iodocyclopropanes. For example, methyl trans-2-iodocyclopropane-1-carboxylate undergoes trifluoromethylation under copper catalysis [CuI/1,10-phenanthroline], yielding the trans-trifluoromethyl ester after hydrolysis. Selectivity for trans substrates arises from minimized steric hindrance during the Cu-CF₃ addition step [8].
Late-stage incorporation of CF₃ using diazomethane derivatives preserves existing stereocenters. trans-2-Iodocyclopropane-1-carboxylic acid esters react with (trifluoromethyl)diazomethane (CF₃CHN₂) under Rh₂(OAc)₄ catalysis. This reaction proceeds via carbene insertion into the C–I bond, retaining the trans configuration due to concerted metal-assisted substitution. Yields are moderate (50–65%), with minor diastereomer formation (<5%) attributed to competing radical pathways.
The gaseous CF₃CHN₂ is generated in situ from 2,2,2-trifluoroethylamine hydrochloride and NaNO₂ under phase-transfer conditions. Slow addition to the rhodium catalyst and cyclopropyl iodide in dichloroethane at 60°C minimizes diazomethane decomposition. This method is particularly valuable for functionalizing complex cyclopropane scaffolds synthesized enantioselectively [3].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: